molecular formula C9H13N3 B13275206 (Cyclopropylmethyl)(pyrimidin-5-ylmethyl)amine

(Cyclopropylmethyl)(pyrimidin-5-ylmethyl)amine

Cat. No.: B13275206
M. Wt: 163.22 g/mol
InChI Key: DRLAMXCFNSBLOH-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)(pyrimidin-5-ylmethyl)amine is a chemical compound of interest in research and development, particularly as a versatile building block in medicinal chemistry. Its structure, which incorporates both a pyrimidine heterocycle and a cyclopropylmethylamine group, is commonly found in compounds with significant biological activity. For instance, pyrimidine cores are extensively investigated for their anti-tubercular properties, with some analogues demonstrating excellent in vitro activities . Furthermore, the cyclopropylmethylamine moiety is a featured substructure in compounds patented for use as pesticides and in pharmaceutical applications, highlighting the relevance of this functional group in designing new active molecules . Researchers may utilize this amine in the synthesis of more complex molecules, such as benzamide derivatives or heteroarylpyrimidine amines, which have been explored as potential therapeutic agents . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this compound with care and refer to the Material Safety Data Sheet (MSDS) for proper safety protocols, as related amines can be harmful by inhalation, in contact with skin, and if swallowed .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

1-cyclopropyl-N-(pyrimidin-5-ylmethyl)methanamine

InChI

InChI=1S/C9H13N3/c1-2-8(1)3-10-4-9-5-11-7-12-6-9/h5-8,10H,1-4H2

InChI Key

DRLAMXCFNSBLOH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=CN=CN=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on 5-Halopyrimidines

A common route involves starting from a 5-halopyrimidine derivative, such as 5-chloropyrimidine or 5-bromopyrimidine, which undergoes nucleophilic substitution with cyclopropylmethylamine.

Typical procedure:

  • The 5-halopyrimidine is dissolved in an appropriate solvent (e.g., dimethylformamide, ethanol).
  • Cyclopropylmethylamine is added, often in slight excess.
  • The reaction mixture is heated under reflux or microwave irradiation to promote substitution.
  • Base additives such as triethylamine or diisopropylethylamine may be used to scavenge generated HX.
  • After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by chromatography.

This method benefits from the high nucleophilicity of the cyclopropylmethylamine and the electrophilicity of the halopyrimidine carbon. It allows regioselective substitution at the 5-position.

Reductive Amination of Pyrimidine-5-carboxaldehyde

An alternative approach involves the synthesis of a pyrimidine-5-carboxaldehyde intermediate, followed by reductive amination with cyclopropylmethylamine.

General steps:

  • Synthesis of pyrimidine-5-carboxaldehyde via oxidation of the corresponding methyl derivative or direct formylation.
  • Mixing the aldehyde with cyclopropylmethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • The reaction is conducted in solvents like methanol or dichloromethane at room temperature or slightly elevated temperatures.
  • The reductive amination proceeds via imine formation followed by reduction to the amine.
  • Purification involves solvent extraction and chromatographic techniques.

This method is advantageous for its mild conditions and high selectivity.

Representative Experimental Data and Conditions

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 5-chloropyrimidine, cyclopropylmethylamine, base, reflux 60–85 Base: triethylamine; solvent: DMF
Reductive amination Pyrimidine-5-carboxaldehyde, cyclopropylmethylamine, NaBH(OAc)3, MeOH 70–90 Room temp; mild reducing agent
Purification Silica gel chromatography, HPLC - Ensures high purity and removal of side products

Related Synthetic Routes from Literature

  • Use of Dichloropyrimidine Precursors: Some studies describe regioselective substitution on 4,5-dichloropyrimidines, where the 5-position chlorine is selectively displaced by cyclopropylmethylamine under controlled conditions, followed by further functionalization at other positions if needed.

  • Microwave-Assisted Synthesis: Microwave irradiation at elevated temperatures (e.g., 160 °C) in the presence of bases like diisopropylethylamine has been employed to accelerate nucleophilic substitution reactions, improving yields and reducing reaction times.

  • Transfer Hydrogenation for N-Alkylation: Although more common for phosphinic amides, transfer hydrogenation methods using ruthenium catalysts have been developed for selective N-alkylation of amines from alcohols, which could be adapted for cyclopropylmethyl moieties.

Analytical Characterization Supporting Preparation

The synthesized (Cyclopropylmethyl)(pyrimidin-5-ylmethyl)amine is typically characterized by:

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution 5-halopyrimidine Cyclopropylmethylamine, base, reflux/microwave Straightforward, regioselective Requires halopyrimidine precursor
Reductive amination Pyrimidine-5-carboxaldehyde Cyclopropylmethylamine, NaBH(OAc)3, MeOH Mild conditions, high selectivity Requires aldehyde intermediate
Transfer hydrogenation (adapted) Primary alcohols, phosphinic amides Ru catalyst, base, toluene, 110–140 °C High yield, environmentally friendly Less common for this compound

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)(pyrimidin-5-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(Cyclopropylmethyl)(pyrimidin-5-ylmethyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)(pyrimidin-5-ylmethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Molecular Formula Substituents Key Features
(Cyclopropylmethyl)(pyrimidin-5-ylmethyl)amine C9H12N3 Cyclopropylmethyl, pyrimidin-5-ylmethyl Balanced lipophilicity (Log P ~1.5–2.0*), rigid structure for target binding
Butyl[(pyrimidin-5-yl)methyl]amine C9H15N3 Butyl, pyrimidin-5-ylmethyl Higher lipophilicity (Log P ~2.5–3.0*), flexible alkyl chain
Cyclopropyl-(2,4-dichloro-pyrimidin-5-ylmethyl)-amine C8H9Cl2N3 Cyclopropyl, dichloropyrimidinylmethyl Increased Log P (~2.8–3.3*) due to Cl substituents; enhanced halogen bonding
2-(2-cyclopropylpyrimidin-5-yl)ethan-1-amine C9H12N3 Cyclopropylpyrimidine, ethylamine Ethyl linker improves solubility; pyrimidine substitution at position 2
(4-Chloro-5-methoxy-pyrimidin-2-yl)-isopropyl-amine C8H12ClN3O Chloro, methoxy, isopropyl Electron-withdrawing Cl and OCH3 modulate electronic properties

*Estimated Log P values based on substituent contributions.

Physicochemical and Pharmacokinetic Properties

  • Steric Effects : The rigid cyclopropane ring minimizes metabolic degradation, a feature exploited in drug candidates like naltrexone derivatives .
  • Electronic Effects : Chloro and methoxy substituents on pyrimidine rings (e.g., in C8H9Cl2N3) enhance electrophilicity, influencing binding to hydrophobic enzyme pockets .

Biological Activity

The compound (Cyclopropylmethyl)(pyrimidin-5-ylmethyl)amine has garnered attention in recent pharmacological research due to its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (Cyclopropylmethyl)(pyrimidin-5-ylmethyl)amine can be represented as follows:

  • Molecular Formula: C17H16N6
  • Chemical Name: 4-[4-(cyclopropylmethyl)pyrimidin-5-yl]-N-pyridin-4-ylpyrimidin-2-amine

This compound features a pyrimidine core, which is significant in drug development due to its versatility and ability to interact with various biological targets.

Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

One of the primary mechanisms through which (Cyclopropylmethyl)(pyrimidin-5-ylmethyl)amine exhibits biological activity is by inhibiting NAPE-PLD. This enzyme is crucial in the biosynthesis of N-acylethanolamines (NAEs), which are lipid mediators involved in numerous physiological processes, including pain modulation, inflammation, and emotional behavior regulation.

In a study by Mocket et al., this compound was identified as a potent inhibitor with an IC50 value of 72 nM, demonstrating a significant increase in activity compared to other compounds in its class. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrimidine ring and substituents could enhance inhibitory potency .

Biological Activity Overview

The biological activity of (Cyclopropylmethyl)(pyrimidin-5-ylmethyl)amine can be summarized as follows:

Biological Activity IC50 Values Reference
Inhibition of NAPE-PLD72 nM
Cytotoxicity against leukemia cells1.24 - 7.62 μM
Anticancer activity against various cell linesVaries (specific IC50 not detailed)

1. Anticancer Properties

Recent studies have shown that derivatives of pyrimidine, including (Cyclopropylmethyl)(pyrimidin-5-ylmethyl)amine, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure demonstrated IC50 values ranging from 1.24 to 7.62 μM against leukemia cell lines such as K562 and MV4-11 . The mechanism appears to involve multiple pathways, including the inhibition of key kinases involved in cell proliferation.

2. Structure–Activity Relationship Studies

A comprehensive SAR analysis revealed that specific substitutions on the pyrimidine ring significantly affected the compound's potency. The combination of cyclopropylmethyl with different amines resulted in enhanced inhibitory effects against NAPE-PLD and improved anticancer activity .

Q & A

Q. What are the recommended synthetic routes for (cyclopropylmethyl)(pyrimidin-5-ylmethyl)amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
  • Nucleophilic substitution : React pyrimidin-5-ylmethylamine with cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Monitor progress via TLC or HPLC .
  • Solvent-free condensation : Adapt protocols from pyrazol-5-amine derivatives by combining precursors with aldehydes in a ball mill or under microwave irradiation to reduce reaction time .
    Optimization may involve adjusting stoichiometry, temperature, or catalysts (e.g., Pd for coupling reactions). Purification via column chromatography (silica gel, eluent: EtOAc/hexane) is recommended.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹H and ¹³C NMR to verify cyclopropyl (δ 0.5–1.5 ppm) and pyrimidine (δ 8.5–9.5 ppm) protons .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₄N₄).
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguities .

Q. How can researchers screen this compound for biological activity in academic settings?

  • Methodological Answer :
  • In vitro assays : Prioritize cancer cell lines (e.g., MCF-7, HeLa) for antiproliferative activity using MTT assays .
  • Enzyme inhibition : Test against kinases or tubulin polymerisation (IC₅₀ determination) via fluorescence-based assays .
  • QSAR modeling : Use MOE or similar software to correlate structural descriptors (e.g., log P, polar surface area) with activity .

Advanced Research Questions

Q. How can researchers address hygroscopicity or stability issues during storage?

  • Methodological Answer :
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring .
  • Storage : Use desiccants (silica gel) in amber vials under nitrogen. For hygroscopic batches, lyophilization is advised .
  • Thermal analysis : DSC/TGA to identify decomposition thresholds (>150°C likely) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Comparative assays : Replicate studies using identical cell lines/passage numbers (e.g., HT-29 vs. HCT-116 may show divergent responses) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites .
  • Structural analogs : Synthesize derivatives (e.g., replacing cyclopropyl with methyl) to isolate pharmacophoric groups .

Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be optimized?

  • Methodological Answer :
  • log P adjustment : Introduce polar groups (e.g., -OH, -NH₂) to improve water solubility. For example, replace pyrimidin-5-ylmethyl with pyridin-3-ylmethyl .
  • Prodrug design : Acetylate the amine to enhance membrane permeability .
  • In vivo PK studies : Administer orally (10 mg/kg) to rodents; measure plasma levels via LC-MS/MS over 24 hours .

Q. What computational methods are effective for designing selective analogues targeting specific receptors?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with receptor structures (e.g., tubulin PDB: 1SA0) to predict binding poses .
  • MD simulations : Analyze ligand-receptor stability over 100 ns trajectories (GROMACS) .
  • Pharmacophore mapping : Identify critical interactions (e.g., H-bond with pyrimidine N1) using Schrödinger Phase .

Q. How can researchers quantify trace impurities or degradation products in batches?

  • Methodological Answer :
  • HPLC-DAD/ELSD : Use a gradient method (0.1% TFA in H₂O/MeCN) with a sensitivity limit of 0.1% .
  • Derivatization : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance UV detection of amine-containing impurities .

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